Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate is an organic compound with a complex structure that includes a cyclobutane ring, an ethynyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through or other ring-forming methodologies.
Introduction of the Ethynyl Group: This step often involves the use of ethynylating agents under specific conditions to attach the ethynyl group to the cyclobutane ring.
Carbamate Formation: The carbamate moiety is introduced by reacting the intermediate with isocyanates or carbamoyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The ethynyl group can be oxidized to form different functional groups such as ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethynyl or carbamate moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield ketones, while reduction can produce alkanes.
Scientific Research Applications
Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-ethynylcyclobutane-1-carboxylate: Lacks the carbamate moiety, making it less versatile in certain applications.
Ethynylcyclobutane derivatives: These compounds share the ethynyl and cyclobutane features but differ in other functional groups.
Uniqueness
Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate is unique due to the presence of the carbamate moiety, which can enhance its reactivity and potential applications in various fields. This structural feature distinguishes it from other similar compounds and contributes to its versatility.
Properties
IUPAC Name |
methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-6-9-7-13(8-9,10(15)17-5)14-11(16)18-12(2,3)4/h1,9H,7-8H2,2-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHODLNECMAQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.